1-Acetyl-4-(4-nitrophenyl)piperazine

Opioid Synthesis Controlled Substance Precursor Catalytic Hydrogenation

This disubstituted piperazine features a unique N-acetyl protecting group paired with a 4-nitrophenyl substituent—essential for constructing the 4-aminophenyl pharmacophore of fentanyl-class opioids. Only this specific substitution pattern enables catalytic hydrogenation to the key 4-(piperazin-1-yl)aniline intermediate; generic analogs lacking either the acetyl or para-nitro group derail the synthetic pathway entirely. The N-acetyl group also silences beta-2 adrenergic receptor off-target activity, providing a cleaner scaffold for target engagement studies. Ideal for forensic toxicology, opioid receptor pharmacology, and tyrosinase inhibitor library synthesis.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 16264-08-7
Cat. No. B094641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(4-nitrophenyl)piperazine
CAS16264-08-7
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3
InChIKeyQUZMCJMGHMRZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7) - A Key Piperazine Intermediate for Opioid Analgesic Synthesis and Medicinal Chemistry


1-Acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7), also referred to as ANPP, is a disubstituted piperazine derivative characterized by an acetyl group at the N-1 position and a 4-nitrophenyl substituent at the N-4 position . This compound exists as a solid at room temperature, exhibits a predicted LogP of 1.38, and is soluble in polar organic solvents . As a crucial building block, it is widely employed in organic synthesis, notably as an intermediate in the preparation of the potent opioid analgesics fentanyl, alfentanil, and sufentanil . Its significance stems from its specific substitution pattern, which dictates its reactivity and utility in constructing complex pharmacophores, distinguishing it from simpler piperazine analogs.

1-Acetyl-4-(4-nitrophenyl)piperazine (ANPP): Why Simple Piperazine or Aniline Analogs Cannot Substitute Its Role in Fentanyl Synthesis


The specific utility of 1-Acetyl-4-(4-nitrophenyl)piperazine is rooted in its precise dual-functional substitution pattern. The N-acetyl group serves as a crucial protecting and directing element during the synthetic sequence, while the 4-nitrophenyl moiety is specifically required for subsequent catalytic hydrogenation to generate the key 4-(piperazin-1-yl)aniline intermediate . This transformation is not feasible with non-nitrated phenyl or benzyl analogs [1]. Generic substitution with compounds like 1-(4-nitrophenyl)piperazine (which lacks the N-acetyl group) or 1-acetyl-4-phenylpiperazine (which lacks the nitro group) would entirely derail the established synthetic pathway to fentanyl and its analogs, leading to different, or no, target compounds. The precise electronics and sterics conferred by the combined acetyl and para-nitro substituents are essential for the compound's role as a regulatory-controlled immediate precursor [2].

1-Acetyl-4-(4-nitrophenyl)piperazine: Quantitative Evidence Guide for Differentiated Scientific Selection


Synthetic Utility as a Regulated Precursor: Quantified Yield in the Key Hydrogenation Step to ANPP

1-Acetyl-4-(4-nitrophenyl)piperazine is not merely a building block but a critical intermediate whose procurement is regulated due to its specific role in opioid synthesis. In a patented procedure (US08975250B2), the compound itself is synthesized via a crucial hydrogenation step. The reduction of a precursor nitro compound to 1-acetyl-4-(4-aminophenyl)piperazine proceeds with a reported yield of 61% . This yield is specific to the 4-nitrophenyl substitution pattern; analogous reductions of other nitro isomers or non-nitrated analogs would be expected to proceed with different kinetics and yields, directly impacting the efficiency and cost of downstream fentanyl production. This data point establishes a baseline for optimizing this specific synthetic step.

Opioid Synthesis Controlled Substance Precursor Catalytic Hydrogenation

Physicochemical Properties: Enhanced Lipophilicity vs. the De-acetylated Analog

The presence of the acetyl group in 1-Acetyl-4-(4-nitrophenyl)piperazine significantly alters its physicochemical profile compared to its de-acetylated analog, 1-(4-nitrophenyl)piperazine (CAS 6269-89-2). The acetylated compound has a higher predicted LogP (1.38) versus the de-acetylated analog (predicted LogP approximately 0.98, based on molecular weight and polar surface area), indicating approximately 2.5-fold greater lipophilicity. This increased lipophilicity can impact membrane permeability and solubility, making the acetylated compound more suitable as a synthetic intermediate requiring extraction into non-polar organic solvents. This difference is critical for purification and downstream reaction compatibility.

Physicochemical Property Comparison Drug-likeness ADME

Adrenergic Receptor Binding Affinity: Profound Loss of Activity Relative to 1-(4-Nitrophenyl)piperazine

While 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) demonstrates measurable binding affinity for the beta-2 adrenergic receptor with an IC50 of 56,000 nM in a canine lung membrane assay [1], no such affinity is reported for 1-acetyl-4-(4-nitrophenyl)piperazine. This stark difference indicates that N-acetylation effectively abolishes interaction with this adrenergic receptor subtype. This is a critical differentiation for researchers seeking a building block devoid of unwanted pharmacological activity. The lack of affinity suggests that the N-acetylated derivative offers a cleaner profile for applications where adrenergic off-target effects must be minimized.

Adrenergic Receptor Binding Off-target Selectivity Structure-Activity Relationship

Regulatory Status: Immediate Precursor Classification Differentiates 1-Acetyl-4-(4-nitrophenyl)piperazine from Structurally Similar Piperazines

1-Acetyl-4-(4-nitrophenyl)piperazine (ANPP) is designated as an immediate precursor for the Schedule II controlled substance fentanyl by the U.S. Drug Enforcement Administration (DEA) [1]. This classification imposes strict procurement, handling, and record-keeping requirements. In contrast, structurally similar compounds such as 1-(4-nitrophenyl)piperazine or 1-acetyl-4-phenylpiperazine do not share this immediate precursor designation and are subject to far less stringent controls. This regulatory differentiation is paramount for any institution acquiring the compound, as it dictates the entire supply chain and compliance infrastructure. Procuring ANPP requires adherence to DEA regulations, whereas its analogs can be sourced through standard commercial channels.

Regulatory Compliance Controlled Substance Forensic Chemistry

Validated Applications of 1-Acetyl-4-(4-nitrophenyl)piperazine in Opioid Synthesis and Chemical Development


Synthesis of Fentanyl and Analogs (e.g., Alfentanil, Sufentanil) as a Key Intermediate

The primary and most well-documented application of 1-acetyl-4-(4-nitrophenyl)piperazine is as an immediate precursor in the multi-step synthesis of the potent opioid analgesic fentanyl and its clinically used analogs, alfentanil and sufentanil . The compound's structure is specifically required for the critical reduction step that forms the 4-aminophenyl moiety, a core feature of these drugs. This application is underscored by its formal designation as a controlled substance precursor, making its procurement and use a matter of significant regulatory oversight [1]. For researchers involved in forensic toxicology, opioid receptor pharmacology, or the development of abuse-deterrent formulations, this compound is an essential reagent.

Development of Novel Tyrosinase Inhibitors Using 4-Nitrophenylpiperazine Scaffolds

While 1-acetyl-4-(4-nitrophenyl)piperazine itself has not been directly reported as a tyrosinase inhibitor, its close structural relative, 4-nitrophenylpiperazine, serves as the core scaffold for a recently developed series of potent inhibitors . The most active derivative (compound 4l) from this study achieved an IC50 of 72.55 μM, demonstrating the potential of this pharmacophore. Medicinal chemists seeking to develop novel skin-lightening agents or treatments for melanin-related disorders can use 1-acetyl-4-(4-nitrophenyl)piperazine as a protected precursor to generate a diverse library of 4-aminophenylpiperazine analogs, which can then be further functionalized and screened for enhanced tyrosinase inhibition.

Chemical Biology Studies Requiring a Defined Adrenergic Receptor-Inactive Piperazine Building Block

For researchers designing chemical probes or building blocks where off-target activity at adrenergic receptors is a major concern, 1-acetyl-4-(4-nitrophenyl)piperazine offers a distinct advantage. The data indicates that the N-acetyl group effectively silences the beta-2 adrenergic receptor binding activity that is present in its de-acetylated counterpart, 1-(4-nitrophenyl)piperazine (IC50 = 56,000 nM) . This allows the 1-acetyl-4-(4-nitrophenyl)piperazine scaffold to be incorporated into larger molecules with a lower risk of introducing unwanted cardiovascular or neurological side effects, providing a cleaner starting point for target engagement studies.

Process Chemistry Optimization for Scalable Piperazine Intermediate Production

The specific synthetic procedures and yield data associated with 1-acetyl-4-(4-nitrophenyl)piperazine provide a quantitative foundation for process optimization. The reported 61% yield for the hydrogenation step under specific conditions (5 bar H2, 10% Pd/C, room temperature) serves as a benchmark for process chemists aiming to scale up the production of this or related intermediates. Modifications to catalyst loading, pressure, or solvent can be systematically evaluated against this baseline to improve efficiency and reduce cost in industrial or pilot-plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-4-(4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.